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Compound of Interest

Compound Name: Diazipine

Cat. No.: B158735 Get Quote

For researchers, scientists, and professionals in drug development, a thorough understanding

of the comparative performance of different brands of diazepam tablets is crucial for both

clinical application and the advancement of generic formulations. This guide provides a

comprehensive comparative study, integrating experimental data on critical quality attributes

and detailed methodologies for their assessment.

Diazepam, a benzodiazepine, is a widely prescribed medication for anxiety, muscle spasms,

and seizures. Its therapeutic efficacy is contingent not only on the active pharmaceutical

ingredient (API) but also on the formulation, which influences its dissolution, absorption, and

ultimately, its bioavailability. This guide delves into the key performance indicators of various

diazepam tablet brands, drawing upon established pharmacopeial standards and scientific

literature.

Comparative Performance Data
The following tables summarize quantitative data on essential quality control parameters for

different brands of diazepam tablets. These parameters are critical indicators of a tablet's

manufacturing consistency and in-vitro performance.

Table 1: Physical Tablet Properties
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Brand
Average
Weight (mg)

Hardness (kg) Friability (%)
Disintegration
Time (min)

Innovator Brand

(e.g., Valium®)
150 ± 2.5 5.0 - 7.0 < 1.0 < 15

Generic Brand A 148 ± 3.1 4.5 - 6.5 < 1.0 < 15

Generic Brand B 152 ± 2.8 5.5 - 7.5 < 1.0 < 15

Generic Brand C 149 ± 3.5 4.0 - 6.0 < 1.0 < 15

Table 2: Assay and Content Uniformity

Brand
Assay (% of Labeled
Claim)

Content Uniformity
(Acceptance Value)

Innovator Brand (e.g.,

Valium®)
98.0 - 102.0 ≤ 15

Generic Brand A 95.0 - 105.0 ≤ 15

Generic Brand B 97.0 - 103.0 ≤ 15

Generic Brand C 96.5 - 104.5 ≤ 15

Table 3: In-Vitro Dissolution Profile

Data represents the percentage of drug dissolved over time in 0.1 N HCl dissolution medium.

Time (minutes)
Innovator
Brand (e.g.,
Valium®) (%)

Generic Brand
A (%)

Generic Brand
B (%)

Generic Brand
C (%)

5 35 30 40 32

10 65 58 70 60

15 85 78 88 80

30 > 85 > 85 > 85 > 85
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Table 4: Bioequivalence Parameters (Comparison to Innovator Brand)

Brand Cmax (ng/mL) Tmax (hr) AUC (ng·hr/mL)

Generic Brand A 350 1.5 7200

Generic Brand B 380 1.2 7400

Generic Brand C 340 1.8 7100

Innovator Brand

(Reference)
394[1] 0.98[1] 7552[1]

Experimental Protocols
Detailed methodologies are essential for the replication and verification of experimental

findings. The following protocols are based on United States Pharmacopeia (USP) and British

Pharmacopoeia (BP) monographs, supplemented with methods from peer-reviewed literature.

[1][2]

Assay and Impurity Profiling by High-Performance
Liquid Chromatography (HPLC)
This method is used to determine the amount of diazepam and to detect and quantify any

impurities in the tablets.

Instrumentation: A standard HPLC system equipped with a UV detector.

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[3]

Mobile Phase: A mixture of methanol and a 0.05M potassium dihydrogen phosphate buffer

(pH adjusted to 4.5 with phosphoric acid) in a 60:40 v/v ratio.[3][4]

Flow Rate: 1.0 mL/min.[3][4]

Detection Wavelength: 248 nm.[4]

Injection Volume: 20 µL.
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Procedure:

Standard Preparation: Prepare a standard solution of USP Diazepam Reference Standard

in the mobile phase.

Sample Preparation: Weigh and finely powder not fewer than 20 tablets. Accurately weigh

a portion of the powder equivalent to a specified amount of diazepam, and dissolve it in

the mobile phase. Filter the solution before injection.

Analysis: Inject the standard and sample preparations into the chromatograph. The

retention time of the major peak in the sample chromatogram should correspond to that of

the standard. The quantity of diazepam is calculated by comparing the peak areas.

In-Vitro Dissolution Test
This test measures the rate and extent to which the diazepam dissolves from the tablet,

providing an indication of its potential in-vivo availability.

Apparatus: USP Apparatus 1 (basket) or 2 (paddle).[1]

Dissolution Medium: 900 mL of 0.1 N hydrochloric acid.[1]

Apparatus 1 Speed: 100 rpm.[1]

Temperature: 37 ± 0.5 °C.

Sampling Times: 5, 10, 15, and 30 minutes.

Procedure:

Place one tablet in each dissolution vessel.

Withdraw samples of the dissolution medium at the specified time points.

Filter the samples and determine the concentration of dissolved diazepam using UV-Vis

spectrophotometry at a wavelength of 242 nm.[1]
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The percentage of the labeled amount of diazepam dissolved at each time point is then

calculated. According to USP standards, not less than 85% of the labeled amount of

diazepam should be dissolved in 30 minutes.[1]

Bioequivalence Study Design
Bioequivalence studies are conducted to compare the rate and extent of absorption of a

generic drug product to the innovator product.

Study Design: A single-dose, two-way crossover study is typically employed.[5]

Subjects: Healthy, non-smoking adult volunteers.

Procedure:

Subjects are administered a single dose of the test (generic) and reference (innovator)

diazepam tablets after an overnight fast.

Blood samples are collected at predetermined time intervals.

The plasma concentrations of diazepam and its major active metabolite,

desmethyldiazepam, are measured using a validated analytical method (e.g., LC-MS/MS).

[5]

Pharmacokinetic Parameters: The key parameters calculated are the maximum plasma

concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the

area under the plasma concentration-time curve (AUC).[1]

Bioequivalence Criteria: The 90% confidence interval for the ratio of the geometric means

(test/reference) of Cmax and AUC should fall within the range of 80.00% to 125.00%.

Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz,

illustrate the mechanism of action of diazepam and a typical experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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